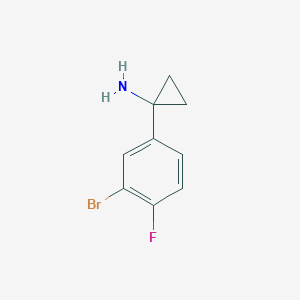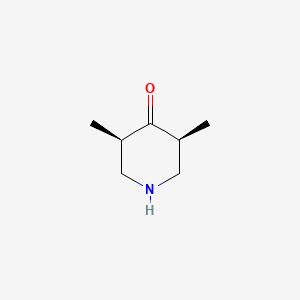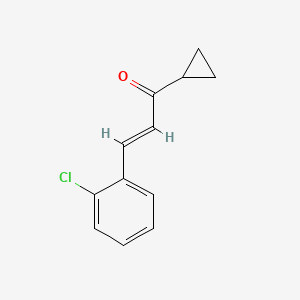
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring attached to a benzyl group substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable benzyl precursor. One common method is the reaction of 5-chloro-2-methoxybenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents.
Benzyl derivatives: Compounds like 5-chloro-2-methoxybenzyl alcohol or 5-chloro-2-methoxybenzylamine.
Uniqueness: 1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the specific substitution pattern on the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
1-[(5-chloro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Clé InChI |
MQFZJVKQOAZDSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CC2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
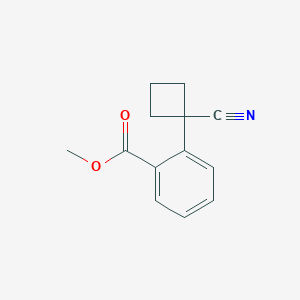
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
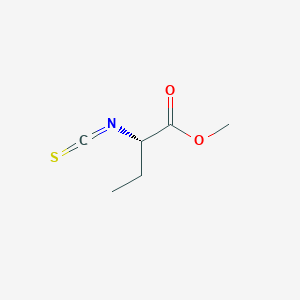
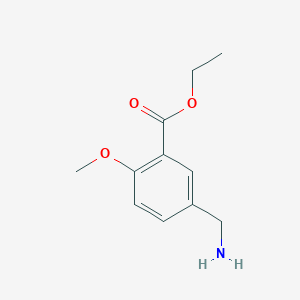
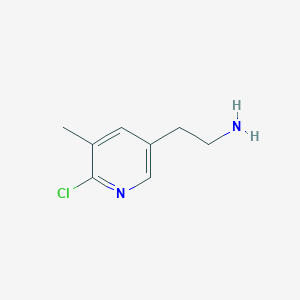
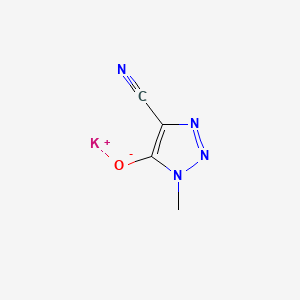
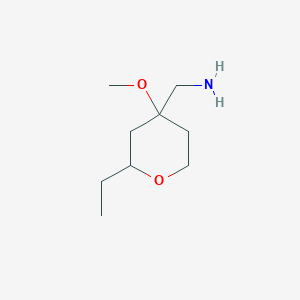
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
